3-Bromo-2-methyl-1,8-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-8(10)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYPSDGQJOJRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Transformative Pathways of 3 Bromo 2 Methyl 1,8 Naphthyridine
Electrophilic Aromatic Substitution Reactions on Halogenated Naphthyridines
The 1,8-naphthyridine (B1210474) ring system is generally considered electron-deficient due to the presence of two nitrogen atoms. This inherent electronic character deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). mdpi.com When electrophilic substitution does occur, the position is dictated by the electronic influence of the nitrogen atoms and any existing substituents. For the parent 1,8-naphthyridine, electrophilic attack is predicted to occur at the 3- and 6-positions (or equivalently the 4- and 5-positions).
In halogenated naphthyridines, the reactivity and regioselectivity of electrophilic substitution are further modulated by the halogen substituent. Halogens are deactivating groups but can direct incoming electrophiles to specific positions. Direct halogenation of 1,8-naphthyridine precursors is a common strategy to install a handle for further functionalization. For instance, bromination of 1,5-naphthyridine (B1222797) with bromine in acetic acid yields the 3-bromo derivative, a valuable intermediate. mdpi.com While specific studies on the electrophilic substitution of 3-Bromo-2-methyl-1,8-naphthyridine are not extensively detailed in the reviewed literature, general principles suggest that the electron-deficient nature of the naphthyridine core, compounded by the deactivating bromo group, would make such reactions challenging and require harsh conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Bromine
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The electron-deficient nature of the 1,8-naphthyridine ring system makes the 3-bromo position susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing character of the heterocyclic ring. masterorganicchemistry.comlibretexts.org
Amination Reactions via SNAr
The replacement of the bromine atom in this compound with various amines is a key transformation for generating derivatives with potential biological activity. This amination can occur through direct SNAr or be facilitated by metal catalysis, such as in the Buchwald-Hartwig amination.
In direct SNAr, a halogenated naphthyridine is treated with an amine, often at elevated temperatures and sometimes in the presence of a base. For example, amination of 4-chloro-1,5-naphthyridines has been achieved by reaction with amines. nih.gov Similarly, 2-chloro-1,5-naphthyridine (B1368886) derivatives can undergo amination in the presence of ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures. nih.gov Studies on the amination of bromo- and chloro-1,8-naphthyridines with potassium amide in liquid ammonia (B1221849) have also been reported. researchgate.net
The Buchwald-Hartwig cross-coupling reaction offers a milder and more general method for C-N bond formation. This palladium-catalyzed reaction is highly effective for coupling aryl halides with a wide range of amines. For instance, novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones have been synthesized via Buchwald-Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-one derivatives with various anilines. researchgate.net This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand like XPhos, in the presence of a base like K₂CO₃. researchgate.net
Table 1: Examples of Amination Reactions on Halogenated Naphthyridines
| Starting Material | Amine/Reagent | Catalyst/Conditions | Product Type | Reference |
| 3-Bromo-6-substituted-1,8-naphthyridin-2(1H)-ones | Functionalized anilines | Pd₂(dba)₃, XPhos, K₂CO₃, t-BuOH | 3-Anilino-1,8-naphthyridin-2(1H)-one derivatives | researchgate.net |
| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | nih.gov |
| Halogenated 1,5-naphthyridine | Commercial amines | Cs₂CO₃, 110 °C | Aminated 1,5-naphthyridine derivatives | mdpi.com |
| 2-Chloro-1,5-naphthyridine derivatives | Various amines | Pd catalyst, XantPhos ligand | 2-Amino-1,5-naphthyridine derivatives | nih.gov |
Substitution with Other Nucleophilic Reagents
Beyond amines, the bromine atom at the C3-position can be displaced by other nucleophiles such as alkoxides, thiolates, and cyanides. These SNAr reactions expand the molecular diversity achievable from the this compound precursor. The principles governing these reactions are similar to those for amination, where the electron-poor naphthyridine ring facilitates the nucleophilic attack. For example, sequential alkoxylation and amination have been demonstrated on dichloronaphthyridine derivatives, showcasing the viability of oxygen nucleophiles in SNAr pathways. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at Bromo and Methyl Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are extensively used to functionalize halogenated heterocycles. rsc.org The bromine atom in this compound is an excellent handle for such transformations, while the methyl group can also potentially undergo certain coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is one of the most versatile cross-coupling methods. rsc.org The 3-bromo position of the naphthyridine is well-suited for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
This reaction has been successfully applied to various bromo-naphthyridine isomers. For instance, 3-bromo-1,5-naphthyridine (B97392) has been coupled with boronic acids using a palladium catalyst to generate 3-aryl-1,5-naphthyridine derivatives. mdpi.com Similarly, Suzuki coupling has been used to synthesize 3-(furan-3-yl)pyridin-2-amine from 2-amino-3-bromopyridine (B76627) and furan-3-boronic acid as a key step in the synthesis of more complex heterocyclic systems. ekb.eg These examples highlight the general applicability of the Suzuki reaction to C-Br bonds on electron-deficient heterocyclic systems, a strategy directly transferable to this compound.
Table 2: Examples of Suzuki-Miyaura Coupling Reactions on Halogenated Pyridines and Naphthyridines
| Halide Substrate | Boron Reagent | Catalyst System | Product | Reference |
| 3-Bromo-1,5-naphthyridine | Arylboronic acid | Palladium catalyst | 3-Aryl-1,5-naphthyridine | mdpi.com |
| 2-Amino-3-bromopyridine | Furan-3-boronic acid | Not specified | 3-(Furan-3-yl)pyridin-2-amine | ekb.eg |
| 8-Bromo-1,5-naphthyridine | 4-Formylarylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 8-(4-Formylaryl)-2-methoxynaphthyridine | mdpi.com |
| 7-Bromo-1,5-naphthyridine derivative | Arylboronic acids/esters | Palladium catalyst | 7-Aryl-1,5-naphthyridine derivative | mdpi.com |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.se It is a highly efficient method for synthesizing substituted alkynes and conjugated enynes. scirp.org
The C3-bromo position of this compound is an ideal site for Sonogashira coupling, allowing for the introduction of various alkynyl moieties. This transformation has been demonstrated on related systems, such as the coupling of 2-amino-3-bromopyridines with a variety of terminal alkynes. scirp.org These reactions proceed efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine (B128534) or piperidine) to yield the corresponding 3-alkynyl-2-aminopyridines in good to excellent yields. scirp.org The success of this reaction on the closely related 3-bromopyridine (B30812) scaffold strongly supports its applicability to this compound for the synthesis of alkynyl-substituted naphthyridines.
Table 3: Examples of Sonogashira Coupling Reactions
| Halide Substrate | Terminal Alkyne | Catalyst System | Product Type | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Piperidine (B6355638), DMF | 3-(Phenylethynyl)-2-aminopyridine | scirp.org |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂, CuI, Piperidine, DMF | 3-(Hept-1-yn-1-yl)-2-aminopyridine | scirp.org |
| 2-Bromo-3-(triflyloxy)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | 2-Bromo-3-(phenylethynyl)pyridine | thieme-connect.de |
| o-Iodothioanisole | Terminal acetylenes | Not specified | o-(1-Alkynyl)thioanisole | sci-hub.se |
Negishi Coupling Reactions
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general mechanism involves the oxidative addition of the organic halide to a Pd(0) or Ni(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
While the Negishi coupling is a broadly applicable methodology, specific documented examples of its application to this compound are not prevalent in the reviewed literature. However, the reactivity of other bromo-substituted naphthyridines and pyridines in similar transformations suggests the feasibility of this reaction. For instance, the Negishi coupling has been successfully employed in the synthesis of complex heterocyclic systems, including the coupling of a β,γ-unsaturated ester with a diene intermediate. wikipedia.org The reaction typically proceeds with high yields and stereoselectivity. wikipedia.org Furthermore, cobalt-catalyzed Negishi-type cross-couplings have been reported for other halogenated naphthyridines, highlighting the utility of organozinc reagents in functionalizing this class of heterocycles. thieme-connect.com
The reaction would be expected to proceed as follows: this compound would react with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, or a nickel catalyst to furnish the corresponding 3-R-2-methyl-1,8-naphthyridine.
Table 1: Postulated General Conditions for Negishi Coupling
| Component | Example | Role |
| Substrate | This compound | Electrophile |
| Reagent | Organozinc Halide (e.g., Aryl-ZnCl, Alkyl-ZnBr) | Nucleophile |
| Catalyst | Pd(PPh₃)₄ or Ni(acac)₂ | Cross-coupling catalyst |
| Solvent | THF, Dioxane | Reaction medium |
Heck Reaction Applications
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. researchgate.netresearchgate.net This reaction is widely used for the synthesis of substituted alkenes, often with high trans selectivity. researchgate.net The catalytic cycle involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.
The application of the Heck reaction to 3-bromo-1,8-naphthyridine (B90940) derivatives has been investigated, yielding mixed results. In a recent study exploring the use of tetraethylammonium (B1195904) salts as solid ethylene (B1197577) precursors, 3-bromo-1,8-naphthyridine surprisingly did not undergo the expected vinylation reaction. nih.govacs.org This highlights that the reactivity of the naphthyridine core can be unpredictable under certain Heck conditions.
However, successful Heck couplings have been reported on closely related structures. For instance, a 3-bromo-7-methyl- wikipedia.orgnih.govnaphthyridin-4(1H)-one derivative was successfully coupled with various alkenes using palladium(II) acetate (B1210297) and triphenylphosphine (B44618) in DMF with triethylamine as the base. clockss.org This suggests that the electronic nature and substitution pattern of the naphthyridine ring are critical for successful reactivity.
Table 2: Heck Reaction of a Related 3-Bromo-1,8-naphthyridinone Derivative
| Alkene | Catalyst System | Base | Solvent | Yield | Reference |
| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 87% (with CuI) | clockss.org |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | - | clockss.org |
Data derived from reactions on ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro wikipedia.orgnih.govnaphthyridine-3-carboxylate and 1-ethyl-3-iodo-7-methyl wikipedia.orgnih.govnaphthyridin-4(1H)-one.
Stille Cross-Coupling Reactions
The Stille reaction provides a versatile method for creating C-C bonds by coupling an organotin reagent (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orglibretexts.org A key advantage of Stille coupling is the stability of organostannane reagents. organic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from the tin reagent to the palladium center, and reductive elimination. libretexts.org
While specific examples detailing the Stille coupling of this compound are scarce, the methodology has been successfully applied to other halogenated 1,8-naphthyridine systems. For example, the palladium-catalyzed cross-coupling of a 7-chloro-1,8-naphthyridine derivative with an organotin reagent has been described to incorporate vinyl substituents. clockss.org Similarly, a 6-bromo-1,8-naphthyridine derivative was reacted with tetramethylstannane in the presence of a Pd(0) catalyst, although this resulted in a low yield. clockss.org The efficiency of Stille couplings can sometimes be enhanced by the addition of co-catalysts like copper(I) iodide (CuI). clockss.org
Table 3: Stille Reaction of a Related 6-Bromo-1,8-naphthyridine Derivative
| Organostannane | Catalyst System | Co-catalyst | Solvent | Yield | Reference |
| Tetramethylstannane | Pd(PPh₃)₄ | CuBr | Toluene | Low | clockss.org |
| Tri-n-butylvinyltin | Pd(PPh₃)₄ | CuI | Toluene | - | clockss.org |
Data derived from reactions on ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro wikipedia.orgnih.govnaphthyridine-3-carboxylate and 1-ethyl-3-iodo-7-methyl wikipedia.orgnih.govnaphthyridin-4(1H)-one.
Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems, particularly for the functionalization of electron-deficient N-heterocycles. organic-chemistry.orgmdpi.com These reactions often exhibit a broad substrate scope and high tolerance for functional groups. organic-chemistry.org
Extensive research has demonstrated the utility of cobalt catalysts for the arylation and alkylation of various halogenated naphthyridines. For instance, CoCl₂ can effectively catalyze the coupling of chloronaphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). organic-chemistry.orgmdpi.com The reactions proceed smoothly, allowing for the synthesis of mono- and di-substituted naphthyridine products. mdpi.com
Furthermore, the use of arylzinc halides in the presence of CoCl₂·2LiCl and an additive like sodium formate (B1220265) enables the efficient cross-coupling with iodo- and chloro-naphthyridines, leading to polyfunctional arylated products. organic-chemistry.orgmdpi.com This cobalt-catalyzed Negishi-type reaction is particularly valuable for challenging heteroaryl-heteroaryl couplings. mdpi.com Some of the resulting arylated naphthyridines have been shown to possess high fluorescence quantum yields. organic-chemistry.orgmdpi.com
Table 4: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines
| Halonaphthyridine | Organometallic Reagent | Catalyst System | Conditions | Product Yield | Reference |
| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | 5% CoCl₂ | THF, 25 °C, 30 min | 82% | organic-chemistry.orgmdpi.com |
| 1-Chloro-2,7-naphthyridine | MeMgCl | 5% CoCl₂ | THF | 98% | organic-chemistry.org |
| 5-Chloro-1,6-naphthyridine | BuMgCl | 5% CoCl₂ | THF | 69% | organic-chemistry.org |
| 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | 5% CoCl₂·2LiCl, 50% HCO₂Na | THF, 25 °C, 12 h | 80% | organic-chemistry.orgmdpi.com |
| 1-Chloro-2,7-naphthyridine | 2-Thienylzinc chloride | 5% CoCl₂·2LiCl, 50% HCO₂Na | THF, 25 °C, 12 h | 60% | mdpi.com |
Palladium-Catalyzed Transformations
Beyond the canonical cross-coupling reactions, palladium catalysts mediate a wide array of other valuable transformations on the 3-bromo-1,8-naphthyridine scaffold. These methods allow for the introduction of nitrogen and cyano functionalities.
The Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction, is a powerful tool for synthesizing arylamines from aryl halides. This reaction has been applied to various halogenated naphthyridine systems. For instance, 2-chloro-3-aryl-1,8-naphthyridines have been successfully coupled with amines using a Pd(PPh₃)₄ catalyst and a strong base like KOt-Bu. frontiersin.org Similarly, the amination of 2-chloro- and 4-bromo-1,5-naphthyridines has been achieved using palladium catalysts with specialized phosphine ligands like XantPhos and BINAP. clockss.orgresearchgate.net These reactions provide a direct route to amino-naphthyridine derivatives, which are important pharmacophores.
Palladium-catalyzed cyanation offers a direct method to install a nitrile group, a valuable synthon in organic chemistry. The reaction of aryl halides with a cyanide source, such as K₄[Fe(CN)₆], can be efficiently catalyzed by palladium complexes. libretexts.org This transformation is tolerant of many functional groups and has been successfully applied to a broad range of (hetero)aryl halides under relatively mild conditions. libretexts.orgacs.org While a specific example for this compound is not explicitly detailed, the general success of this method on other bromo-substituted heterocycles indicates its potential applicability. libretexts.org
Functional Group Interconversions and Side-Chain Modifications
The this compound molecule possesses two primary sites for modification outside of the core aromatic structure: the bromo substituent at the C3 position and the methyl group at the C2 position.
The bromine atom, as demonstrated in the cross-coupling sections, serves as an excellent leaving group for the introduction of various carbon, nitrogen, and other substituents. These palladium- and cobalt-catalyzed reactions represent the primary pathway for functional group interconversion at this position.
The methyl group at the C2 position is also amenable to chemical transformation. A key reaction is the oxidation of the methyl group . For example, the methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine has been successfully oxidized to the corresponding aldehyde using selenium dioxide (SeO₂) in dioxane. diva-portal.org This transformation provides a route to 1,8-naphthyridine-2-carboxaldehydes, which are versatile intermediates for further derivatization. It is plausible that a similar oxidation could be performed on the 2-methyl group of this compound, likely requiring protection of the naphthyridine nitrogen first.
Redox Chemistry of Naphthyridine Derivatives
The redox chemistry of the 1,8-naphthyridine core allows for further structural diversification through oxidation and reduction reactions.
Oxidation of the 1,8-naphthyridine ring typically occurs at the nitrogen atoms to form N-oxides. The oxidation of benzo[b] wikipedia.orgnih.govnaphthyridine with m-chloroperoxybenzoic acid (m-CPBA) has been reported, leading to ring-expanded oxazepine derivatives rather than simple N-oxides, indicating the unique reactivity of fused systems. acs.org However, for the parent 1,8-naphthyridine, N-oxidation is a known transformation and can be a strategic step to modify the electronic properties of the ring or to direct further substitution reactions. nih.gov
Reduction of the naphthyridine ring system leads to the corresponding tetrahydronaphthyridines. The hydrogenation of the 1,8-naphthyridine ring is a well-established transformation. Various catalytic systems can be employed, including heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), and homogeneous ruthenium catalysts. wikipedia.org These reactions typically provide access to the 1,2,3,4-tetrahydronaphthyridine derivatives. The choice of catalyst can be crucial for controlling the regioselectivity of the reduction in unsymmetrically substituted naphthyridines. For this compound, hydrogenation would likely reduce the pyridine (B92270) ring unsubstituted at the 2- and 3-positions, but de-bromination could also occur depending on the catalyst and conditions.
Oxidation Reactions
The oxidation of 1,8-naphthyridine derivatives can lead to the formation of N-oxides or the modification of substituents on the heterocyclic core. The presence of the electron-donating methyl group and the electron-withdrawing bromo group on the this compound ring influences the regioselectivity and feasibility of oxidation reactions.
Common oxidizing agents employed for the oxidation of nitrogen-containing heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation to form N-oxides. The specific nitrogen atom that undergoes oxidation would be influenced by the electronic effects of the substituents.
In a study on the oxidation of a substituted thienonaphthyridine, which shares a similar fused heterocyclic structure, m-CPBA was used to successfully oxidize the sulfur atom to a sulfoxide (B87167) rsc.org. This suggests that under controlled conditions, selective oxidation of substituents is possible without disrupting the aromatic core. For this compound, oxidation with a peroxy acid would likely target one of the nitrogen atoms to form the corresponding N-oxide. The precise isomer formed would depend on the steric hindrance and the electronic environment around each nitrogen.
| Oxidizing Agent | Potential Product | Reaction Type |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound-N-oxide | N-oxidation |
| Potassium permanganate (KMnO₄) | 3-Bromo-1,8-naphthyridine-2-carboxylic acid | Side-chain oxidation |
Table 1: Potential Oxidation Reactions of this compound
Reduction Reactions, Including Catalytic Dehalogenation Limitations
The reduction of this compound can proceed via several pathways, including the reduction of the naphthyridine ring system or the cleavage of the carbon-bromine bond (dehalogenation).
The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the reduction of the naphthyridine core, resulting in dihydro derivatives . The specific regiochemistry of the reduction would be influenced by the electronic nature of the substituents.
Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds and for dehalogenation. However, a significant limitation in the naphthyridine series is that catalytic reduction of halogenated naphthyridines is often not a suitable method for dehalogenation. This is due to the propensity for partial reduction of the heterocyclic ring to occur concurrently rroij.com. This presents a challenge for the selective removal of the bromine atom from this compound via catalytic hydrogenation without affecting the aromaticity of the core.
Alternative methods for dehalogenation may need to be employed to selectively remove the bromo substituent. For instance, in a different context, a dehalogenation process was observed during the synthesis of a ruthenium complex containing a 2-phenyl-1,8-naphthyridine (B10842077) ligand, although the specific mechanism was not detailed uchile.cl.
| Reducing Agent/Method | Potential Product | Reaction Type | Limitations |
| Sodium Borohydride (NaBH₄) | 3-Bromo-2-methyl-1,2-dihydro-1,8-naphthyridine | Ring Reduction | Potential for mixture of regioisomers. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-Methyl-1,8-naphthyridine | Dehalogenation | Prone to partial reduction of the naphthyridine ring rroij.com. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-Bromo-2-methyl-tetrahydro-1,8-naphthyridine | Ring Reduction | Often occurs concurrently with dehalogenation rroij.com. |
Table 2: Potential Reduction Reactions of this compound and Associated Limitations
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 2 Methyl 1,8 Naphthyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-Bromo-2-methyl-1,8-naphthyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl group. The aromatic region would typically display signals for H-4, H-5, H-6, and H-7. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the bromine substituent. The proton H-4, being adjacent to the bromine atom at C-3, would likely experience a downfield shift. The protons on the second pyridine (B92270) ring (H-5, H-6, H-7) would appear as a distinct set of coupled multiplets. The methyl protons at C-2 would appear as a sharp singlet, typically in the range of δ 2.5-3.0 ppm.
For comparison, in the related compound 6-Bromo-2-methyl-1,8-naphthyridine , the methyl protons appear as a singlet at δ 2.77 ppm. The aromatic protons show signals at δ 9.02 (d, J = 2.3 Hz, 1H), 8.25 (d, J = 2.3 Hz, 1H), 7.97 (d, J = 8.3 Hz, 1H), and 7.37 (d, J = 8.3 Hz, 1H). A similar pattern of splitting and chemical shifts, with adjustments for the different bromine position, would be anticipated for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and general principles, as specific experimental data is not readily available in the cited literature.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.8 | s |
| H-4 | ~8.2-8.4 | s |
| H-5 | ~8.1-8.3 | d |
| H-6 | ~7.4-7.6 | dd |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbon atom C-3, directly attached to the bromine, would have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-2, C-3, C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Aromatic carbons typically resonate in the range of δ 110-160 ppm.
As a reference, the ¹³C NMR spectrum of 6-Bromo-2-methyl-1,8-naphthyridine shows signals at δ 163.5, 154.3, 154.1, 137.8, 135.9, 123.9, 121.7, 117.1, and 25.7 (for the methyl carbon).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and general principles, as specific experimental data is not readily available in the cited literature.)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~25 |
| C-2 | ~162 |
| C-3 | ~115-120 |
| C-4 | ~138 |
| C-4a | ~155 |
| C-5 | ~122 |
| C-6 | ~137 |
| C-7 | ~153 |
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to identify adjacent protons, such as the H-5, H-6, and H-7 system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons (H-2) to C-2 and C-3 would confirm their position.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing through-space correlations. This can help to confirm the substitution pattern, for example, by observing a NOE between the methyl protons and H-4.
While specific 2D NMR spectra for this compound are not documented in the searched sources, these techniques are routinely applied to similar heterocyclic systems for unambiguous structural confirmation. mdpi.commdpi.com
In the absence of experimental data, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts with a high degree of accuracy. tandfonline.comresearchgate.net This quantum chemical calculation, often performed using Density Functional Theory (DFT), considers the magnetic shielding of each nucleus to calculate its theoretical chemical shift. researchgate.net By comparing the calculated spectra of possible isomers with experimental data of related compounds, the GIAO method serves as a powerful tool for structural verification. researchgate.net Theoretical calculations for various naphthyridine derivatives have shown good agreement with experimental values, making this a reliable approach for estimating the NMR spectra of this compound. tandfonline.comresearchgate.net
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the skeletal vibrations of a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring would be observed in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration usually appears in the lower frequency region, typically between 750 and 500 cm⁻¹. For instance, in a related brominated naphthyridine derivative, a C-Br stretch was observed at 750 cm⁻¹. tandfonline.com
Raman Spectroscopy : Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic ring system. The combination of both IR and Raman spectra would provide a complete vibrational profile of the molecule. Theoretical calculations using DFT can also be employed to predict and assign the vibrational frequencies, which aids in the interpretation of the experimental spectra. worldscientific.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic systems like 1,8-naphthyridine (B1210474) exhibit characteristic absorption bands in the UV region, typically arising from π→π* transitions. The spectrum of a substituted (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione showed a maximum absorption (λmax) at 298 nm, which was attributed to a π–π* transition. tandfonline.com The introduction of substituents like the bromo and methyl groups on the 1,8-naphthyridine core is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent heterocycle. The analysis of the electronic spectrum, often supported by time-dependent DFT (TD-DFT) calculations, provides insights into the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) of the compound. worldscientific.com
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific HRMS and ESI-MS data for this compound are not available in the reviewed scientific literature. This analysis would be crucial for confirming the elemental composition and exact mass of the molecule, providing unequivocal evidence of its identity.
Elemental Analysis (CHNS)
Detailed experimental data from CHNS elemental analysis for this compound have not been reported. This technique is essential for verifying the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample, which is a fundamental component of structural confirmation.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
There are no published reports on the single crystal X-ray diffraction analysis of this compound. This powerful technique would provide definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing in the solid state.
Computational and Theoretical Insights into 3 Bromo 2 Methyl 1,8 Naphthyridine Reactivity and Structure
First Hyperpolarizability (β₀) Calculations for Non-Linear Optical Properties:The calculation of the first hyperpolarizability would assess the potential of 3-Bromo-2-methyl-1,8-naphthyridine for applications in non-linear optics.
Without dedicated research on this compound, any attempt to present data or detailed findings for these analyses would be speculative and not based on established scientific fact. Further experimental and computational studies are necessary to elucidate the specific chemical and physical properties of this compound.
Plausible Reaction Mechanism Elucidation via Quantum Chemical Calculations
While direct quantum chemical calculations specifically elucidating the reaction mechanisms of this compound are not extensively documented in dedicated studies, the reactivity of this compound can be inferred from computational analyses of similar aza-aromatic systems. The presence of the bromine atom at the C3 position, adjacent to one of the nitrogen atoms, and the electron-donating methyl group at the C2 position, introduces a unique electronic landscape that governs its reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in modeling the potential energy surfaces of reaction pathways. These calculations help in identifying transition states (TS), intermediates, and the associated activation energies, thereby providing a quantitative understanding of reaction feasibility and selectivity.
Plausible Mechanism for Nucleophilic Aromatic Substitution (SNAr)
For heteroaromatic halides, the SNAr mechanism is a common reaction pathway. Computational studies on related bromo-aza-aromatic compounds suggest that the reaction typically proceeds through a stepwise mechanism involving a high-energy intermediate. diva-portal.org
The proposed mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻) is as follows:
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the bromine atom (C3). The 1,8-naphthyridine (B1210474) ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates this nucleophilic attack. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, particularly onto the electronegative nitrogen atoms. Quantum calculations would model the geometry and stability of this intermediate.
Transition State 1 (TS1): The formation of the Meisenheimer complex proceeds through a transition state (TS1). DFT calculations on similar systems show that the energy barrier to reach TS1 is a critical determinant of the reaction rate. researchgate.net
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻). This step proceeds through a second transition state (TS2).
Product Formation: The final product is the 3-substituted-2-methyl-1,8-naphthyridine.
The energetics of this process can be modeled to understand the reaction profile. A representative energy profile for a generic SNAr reaction on a related bromo-aza-aromatic compound, as would be determined by quantum chemical calculations, is presented below.
Table 1: Representative Calculated Relative Energies for a Plausible SNAr Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | First Transition State | +15 to +25 |
| Intermediate | Meisenheimer Complex | +5 to +10 |
| TS2 | Second Transition State | +8 to +15 |
| Products | 3-Substituted-2-methyl-1,8-naphthyridine + Br⁻ | -5 to -15 |
Note: The values in this table are illustrative and represent typical ranges for SNAr reactions on activated aza-aromatic halides, based on general computational chemistry literature. Specific values for this compound would require dedicated DFT calculations.
Insights from Related Systems
Computational studies on the reactivity of dihalopyridines in Suzuki-Miyaura coupling reactions have shown that the site of reactivity is influenced by the nature of the halide and the electronic properties of the ring. rsc.org Generally, C-Br bonds are more reactive than C-Cl bonds in the oxidative addition step to the palladium(0) catalyst. rsc.org For this compound, the position of the bromine atom at C3 is electronically activated by the adjacent nitrogen at position 8, making it a favorable site for such cross-coupling reactions.
Furthermore, DFT studies on the Friedlander reaction for the synthesis of 2-methyl-1,8-naphthyridine have elucidated the role of catalysts in lowering activation barriers. acs.org Similar computational approaches could be applied to understand the influence of ligands and catalysts on the reactivity of the bromo-substituted derivative in cross-coupling reactions.
Synthetic Utility and Catalytic Applications of Halogenated Methyl Naphthyridine Scaffolds
Role as Versatile Synthetic Intermediates in Organic Synthesis
The strategic placement of a reactive bromine atom at the 3-position and a methyl group at the 2-position of the 1,8-naphthyridine (B1210474) core renders "3-Bromo-2-methyl-1,8-naphthyridine" a versatile synthetic intermediate. The bromine atom serves as a key handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. This reactivity is fundamental to its role in building more complex molecular architectures.
The 1,8-naphthyridine framework itself is a significant pharmacophore found in numerous biologically active compounds, including antimicrobial and antitumor agents. nih.gov The ability to functionalize the 3-position of the 2-methyl-1,8-naphthyridine core allows chemists to systematically modify the structure to optimize biological activity or other properties. For example, the synthesis of 3-iodo-2-substituted-1,8-naphthyridine derivatives has been achieved through the reaction of 2-aminonicotinaldehydes with Grignard reagents followed by electrophilic cyclization with iodine, highlighting a pathway to similar halogenated naphthyridines. ekb.eg These halogenated intermediates are primed for subsequent diversification.
Development of Novel Chemical Reactivity through Functionalization
The functionalization of this compound is primarily driven by the transformation of the carbon-bromine bond. This bond is susceptible to a wide array of cross-coupling reactions, which have been extensively used to forge new carbon-carbon and carbon-heteroatom bonds.
Key Functionalization Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is commonly employed to introduce aryl or vinyl groups by reacting the bromo-naphthyridine with a corresponding boronic acid or ester. This method has been used to prepare 3-(furan-3-yl)pyridine-2-amine from 2-amino-3-bromopyridine (B76627) as a precursor to more complex fused systems. ekb.eg
Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups, providing a route to styryl- and other vinyl-substituted naphthyridines.
Cobalt-Catalyzed Cross-Couplings: Cobalt catalysis has emerged as a powerful tool for functionalizing halogenated N-heterocycles. acs.org Reactions of chloro-naphthyridines with various Grignard reagents in the presence of cobalt chloride (CoCl₂) have been shown to proceed efficiently, suggesting a similar reactivity profile for bromo-analogs. acs.org
Functionalization of the Methyl Group: Beyond the bromo group, the methyl group at the C2 position can also be functionalized. For instance, a metal-free strategy for synthesizing 2-styryl-1,8-naphthyridines involves the Knoevenagel condensation of a methyl-1,8-naphthyridine with an aromatic aldehyde, proceeding via sp³ C-H functionalization. researchgate.net
These functionalization methods enable the creation of a vast library of derivatives from a single halogenated precursor, each with potentially unique chemical and physical properties.
Application as Ligands in Metal-Catalyzed Processes
The 1,8-naphthyridine unit is an excellent bidentate N,N-chelating ligand, capable of coordinating to a variety of transition metals. The two nitrogen atoms are geometrically positioned to form a stable five- or six-membered ring with a metal center. This chelating ability is central to its application in catalysis.
Functionalized 1,8-naphthyridine derivatives, such as those derived from this compound, can be used to create bespoke ligands that fine-tune the electronic and steric properties of a metal catalyst. For example, a functional 1,8-naphthyridine copper(I) complex has been successfully synthesized and employed as an efficient catalyst for the N-arylation of imidazoles. This catalyst demonstrated high efficacy with a low catalyst loading (1 mol%) under aerobic conditions, showcasing the potential of naphthyridine-based ligands in facilitating challenging cross-coupling reactions. The substituent at the 3-position can influence the ligand's electronic properties and, consequently, the reactivity and selectivity of the metal complex.
Table 1: Application of a 1,8-Naphthyridine Copper(I) Complex in N-Arylation of Imidazole
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | 1-Phenyl-1H-imidazole | 95 |
| 2 | 1-Iodo-4-methylbenzene | 1-(p-Tolyl)-1H-imidazole | 96 |
| 3 | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1H-imidazole | 94 |
| 4 | 1-Fluoro-4-iodobenzene | 1-(4-Fluorophenyl)-1H-imidazole | 92 |
Contributions to Methodological Organic Synthesis
The study of this compound and related halogenated heterocycles contributes significantly to the advancement of synthetic methodologies. The electron-deficient nature of the naphthyridine ring system can present challenges for certain transformations, prompting the development of new and more robust catalytic systems.
The successful application of cobalt-catalyzed cross-couplings for the functionalization of chloronaphthyridines is a notable example. acs.org While palladium catalysis is more common, cobalt offers a different reactivity profile and can be more effective for specific substrates, expanding the toolkit available to synthetic chemists. The development of these methods allows for the efficient synthesis of polyfunctional naphthyridines that were previously difficult to access. acs.org Furthermore, the exploration of multicomponent reactions, such as those catalyzed by N-bromosulfonamides to produce substituted 1,8-naphthyridines, represents a move towards more efficient and atom-economical synthetic processes. organic-chemistry.org
Regioselectivity and Stereoselectivity Control in Naphthyridine Transformations
Controlling selectivity is a paramount challenge in the functionalization of poly-substituted aromatic systems. In the context of di- or poly-halogenated naphthyridines, achieving regioselective functionalization is crucial for directed synthesis. Research has shown that stepwise cross-coupling reactions can be used to selectively functionalize different positions.
For instance, in a 1-chloro-4-iodo-2,7-naphthyridine, a Pd-catalyzed Negishi cross-coupling selectively functionalizes the more reactive iodo-position first. acs.org The remaining chloro-position can then be functionalized in a subsequent step using a different catalytic system, such as a Co-catalyzed cross-coupling. acs.org This orthogonal reactivity allows for the controlled, stepwise introduction of different substituents at specific locations on the naphthyridine scaffold.
Table 2: Regioselective Stepwise Cross-Coupling of 1-Chloro-4-iodo-2,7-naphthyridine acs.org
| Step | Reaction | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylation at C4 | Pd(dba)₂ / SPhos | 1-Chloro-4-phenyl-2,7-naphthyridine | 82 |
While the primary focus for a planar aromatic system like this compound is on regioselectivity, stereoselectivity becomes critical when reactions create new chiral centers, for example, during the reduction of the ring or the addition to a substituent. The development of stereoselective methods, such as those for the synthesis of isoindolin-1-ones via iodoaminocyclization, demonstrates the high level of control that can be achieved in heterocyclic chemistry. acs.org
Q & A
Basic: What are common synthetic strategies for preparing 3-Bromo-2-methyl-1,8-naphthyridine derivatives?
Methodological Answer:
Synthesis typically involves functionalization of the 1,8-naphthyridine core. Key approaches include:
- Halogenation : Bromination at specific positions using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromine substitution at C-3 can be achieved via electrophilic aromatic substitution .
- C-H Functionalization : Metal-free strategies using sp³ C-H activation, such as Knoevenagel condensation of 2-methyl-1,8-naphthyridine with aldehydes in ethanol catalyzed by piperidine, yielding styryl derivatives .
- Modular Substitution : Bromo and methyl groups are introduced via precursor molecules, e.g., reacting 2-methyl-1,8-naphthyridine with brominating agents or alkyl halides. Optimization of reaction conditions (solvent, temperature, catalyst) is critical for regioselectivity .
Basic: How is structural characterization and purity validation performed for this compound derivatives?
Methodological Answer:
Standard protocols include:
- Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., observed m/z 551 for a related brominated naphthyridine derivative) .
- Elemental Analysis : Matching experimental and theoretical values for C, H, N content (e.g., C: 74.48% observed vs. 74.04% calculated) .
- Melting Point (m.p.) : Consistency with literature values (e.g., 151–153°C for a bromophenyl-substituted derivative) .
- NMR and IR Spectroscopy : Verification of functional groups and substitution patterns.
Advanced: How do substituents (e.g., bromo, methyl) influence the biological activity of 1,8-naphthyridine derivatives?
Methodological Answer:
Substituent effects are evaluated through systematic structure-activity relationship (SAR) studies:
- Anticancer Activity : Derivatives with bromoaryl and methyl groups at C-3 exhibit enhanced cytotoxicity. For example, compound 8d (4-bromo-phenyl and methyl-substituted) showed IC₅₀ = 1.62 µM against MCF7 cells, outperforming staurosporine (IC₅₀ = 4.51 µM) .
- DNA Binding Affinity : Methyl groups increase hydrophobic interactions with nucleobases. 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with K = 1.9 × 10⁷ M⁻¹, 100-fold higher than the unsubstituted analogue .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) reveals methyl substitutions reduce entropy loss during binding, enhancing affinity .
Advanced: What strategies address low yields in synthesizing styryl-1,8-naphthyridine derivatives?
Methodological Answer:
Challenges include harsh reaction conditions and expensive catalysts. Solutions involve:
- Green Chemistry : Piperidine-catalyzed Knoevenagel condensation in ethanol under mild conditions (room temperature, 12–24 hours), achieving yields >75% .
- Optimized Substrate Scope : Using electron-deficient aldehydes or heterocyclic ketones to enhance reactivity .
- Metal-Free Approaches : Avoiding transition metals reduces cost and simplifies purification .
Advanced: How do substituents modulate thermodynamic parameters in 1,8-naphthyridine-DNA interactions?
Methodological Answer:
Thermodynamic profiling via ITC and fluorescence titration reveals:
- Entropy-Enthalpy Compensation : Methyl groups reduce entropy loss (ΔS) by pre-organizing the ligand for binding. ATMND exhibits ΔG = −9.8 kcal/mol vs. −6.5 kcal/mol for the parent compound .
- Heat Capacity Changes (ΔCₚ) : Methyl-substituted derivatives show larger negative ΔCₚ values (e.g., −217 cal/mol·K for ATMND vs. −161 cal/mol·K for AND), indicating stronger hydrophobic interactions .
- Binding Mode Analysis : Methyl groups enhance stacking interactions with pyrimidine bases, validated by NMR and X-ray crystallography .
Basic: What spectroscopic methods are used to study 1,8-naphthyridine-biomolecule interactions?
Methodological Answer:
- Fluorescence Titration : Quantifies binding constants (K) by monitoring emission quenching upon interaction with DNA/proteins .
- UV-Vis Spectroscopy : Detects hypochromicity shifts in ligand absorption spectra when bound to DNA .
- Melting Temperature (Tₘ) Analysis : Measures DNA duplex stabilization; e.g., ATMND increases Tₘ by 8°C for cytosine-containing duplexes .
Advanced: How are contradictory SAR data resolved in 1,8-naphthyridine research?
Methodological Answer:
Contradictions arise from varying substituent positions or assay conditions. Resolution strategies include:
- Systematic SAR Studies : Comparing derivatives with single vs. multiple substitutions under standardized conditions (e.g., fixed Na⁺ concentration and pH) .
- Cross-Validation : Replicating assays (e.g., cytotoxicity in MCF7 vs. HeLa cells) to confirm trends .
- Computational Modeling : Docking studies to predict substituent effects on binding pockets, guiding experimental prioritization .
Advanced: Can this compound serve as a precursor for enzyme inhibitors?
Methodological Answer:
Yes, via targeted derivatization:
- MAO-B Inhibition : Bromo and methyl groups enhance π-π stacking with flavin adenine dinucleotide (FAD) in monoamine oxidase. Analogous benzocoumarin derivatives show IC₅₀ < 10 nM .
- Kinase Inhibition : The bromo group enables cross-coupling reactions to append pharmacophores (e.g., pyrazole or imidazole) for ATP-binding site targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
